1-Methyl-3-hydroxyquinuclidinium iodide acetate

Descripción general

Descripción

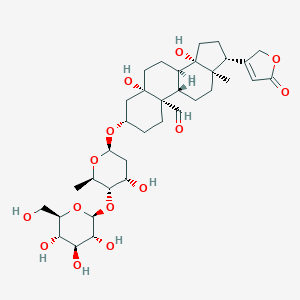

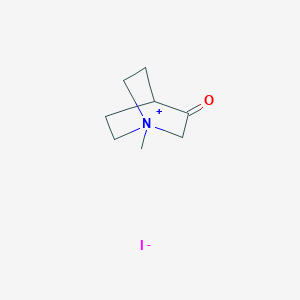

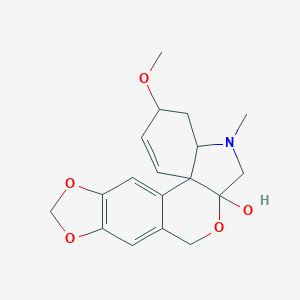

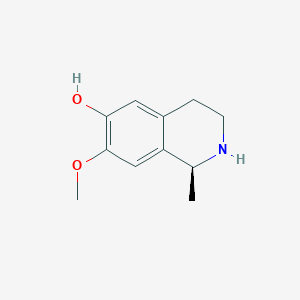

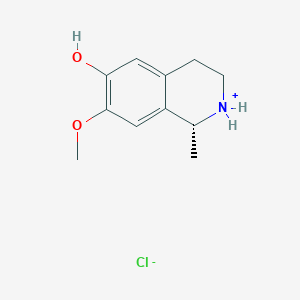

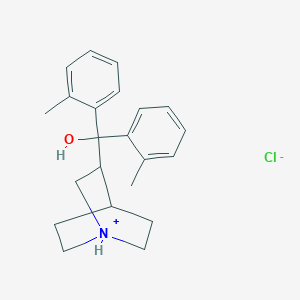

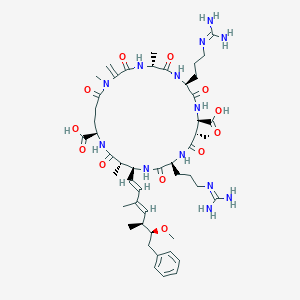

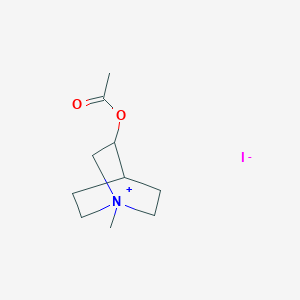

1-Methyl-3-hydroxyquinuclidinium iodide acetate, also known as NMQ-OAc, is a bicyclic analog of Ach and a weak muscarinic AChR agonist . It has a molecular formula of C10H18INO2 and a molecular weight of 311.16 g/mol . It appears as a solid powder .

Molecular Structure Analysis

The IUPAC name for this compound is (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate; iodide . It is very soluble in water and ethanol . The InChI key for this compound is RHDQEBGQEOWQCB-UHFFFAOYSA-M .It has a melting point of 163-165 °C . It is very soluble in water and ethanol .

Aplicaciones Científicas De Investigación

Synthesis and Enzyme Inhibition 1-Methyl-3-hydroxyquinuclidinium iodide acetate has been involved in the synthesis of various compounds, including 3-hydroxy-1-methylquinuclidinium iodide, which have been tested for their ability to inhibit human erythrocyte acetylcholinesterase, an important enzyme in the nervous system (Reiner et al., 1999).

Interaction with Acetylcholinesterase Similar compounds derived from 1-methyl-3-hydroxyquinuclidinium iodide acetate have been studied for their reversible inhibition of acetylcholinesterase, and their protective effects against enzyme phosphorylation by toxins like Soman and VX (Simeon-Rudolf et al., 1998).

Fluorometric Assays for Acetylcholinesterase A sensitive fluorometric procedure using 1-methyl-7-hydroxyquinolinium iodine, a derivative, has been developed for the detection of extremely small quantities of acetylcholinesterase, showcasing another research application in enzymology (Prince, 1966).

Cancer Research and Histamine Release Compounds similar to 1-methyl-3-hydroxyquinuclidinium iodide acetate, like hydroxy-9-methyl-2-ellipticinium acetate, have shown potential in cancer research and demonstrated histamine-releasing properties, which could impact their use in therapy (Eschalier et al., 2004).

Synthesis of Novel Compounds The compound has been used in the synthesis of new derivatives, such as 1-Methyl-6-decahydroazecinone, showing its utility in the creation of diverse chemical structures for further research (Arata & Oda, 1973).

Antimicrobial and Antitubercular Activities New derivatives of 1-methyl-3-hydroxyquinuclidinium iodide acetate have been explored for their antimicrobial and antitubercular activities, highlighting its potential in medical research (Katagi et al., 2013).

Antidotal Properties Its derivatives have been synthesized to study their properties in counteracting the effects of toxic agents on acetylcholinesterase, important in the context of antidotes (Primožič & Tomić, 1998).

Pharmaceutical Profiles Research into the pharmaceutical profiles of compounds like 8-methylquino[4,3,2-kl]acridines and derivatives, which are structurally related, provides insights into their potential as therapeutic agents, particularly in DNA stabilization and telomerase inhibition (Cookson, Heald, & Stevens, 2005).

Methanol Carbonylation Research In industrial chemistry, research on iodide-free methanol carbonylation, where similar compounds are used, is crucial for developing more efficient and less corrosive processes (Yoo & Miller, 2021).

Safety And Hazards

While specific safety and hazard information for 1-Methyl-3-hydroxyquinuclidinium iodide acetate is not available, it’s important to handle all chemicals with care. For similar compounds like iodine and methyl acetate, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDQEBGQEOWQCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985183 | |

| Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-hydroxyquinuclidinium iodide acetate | |

CAS RN |

6659-53-6 | |

| Record name | Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.